An In-depth Technical Guide to Sphingosine-1-phosphate (d18:1(14Z)): Structure, Stereochemistry, and Biological Significance
An In-depth Technical Guide to Sphingosine-1-phosphate (d18:1(14Z)): Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid that plays a pivotal role in a myriad of cellular processes, including cell proliferation, survival, migration, and immune trafficking. While the canonical form, S1P (d18:1) with a trans double bond at the 4-5 position, has been extensively studied, there is a growing interest in atypical isomers such as Sphingosine-1-phosphate (d18:1(14Z)). This technical guide provides a comprehensive overview of the structure, stereochemistry, and biological implications of S1P (d18:1(14Z)), with a particular focus on its comparison with the canonical (4E) isomer. This document details its physicochemical properties, signaling pathways, and relevant experimental protocols to serve as a valuable resource for researchers in the fields of lipid biology, signal transduction, and drug discovery.
Introduction
Sphingosine-1-phosphate is a signaling molecule that acts both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), namely S1P1-5. The balance between the levels of S1P and its metabolic precursor, ceramide, is often referred to as the "sphingolipid rheostat," which determines the fate of a cell, toggling between survival and apoptosis. The canonical S1P (d18:1) is derived from the phosphorylation of sphingosine, which features an 18-carbon chain with a trans double bond between carbons 4 and 5.
The atypical isomer, Sphingosine-1-phosphate (d18:1(14Z)), possesses a cis double bond at the 14-15 position of the carbon chain.[1] This structural alteration, while seemingly subtle, can have profound implications for the molecule's conformation, its interaction with receptors and enzymes, and consequently, its biological activity. Understanding the nuances of this atypical isomer is crucial for elucidating the full spectrum of sphingolipid signaling and for the development of targeted therapeutics.
Structure and Stereochemistry
The fundamental structure of Sphingosine-1-phosphate consists of a sphingoid base backbone, characterized by a long-chain aliphatic amino alcohol, which is phosphorylated at the C1 position. The stereochemistry of the chiral centers at C2 (amino group) and C3 (hydroxyl group) is critical for its biological activity.
Sphingosine-1-phosphate (d18:1; 4E-isomer)
The canonical and most abundant form of S1P is D-erythro-sphingosine-1-phosphate. Its systematic name is (2S,3R,4E)-2-amino-3-hydroxyoctadec-4-en-1-yl dihydrogen phosphate.[2][3] The "D" designation refers to the stereoconfiguration at C2, analogous to D-glyceraldehyde. The "erythro" designation indicates the relative stereochemistry of the substituents on the C2-C3 bond, where the amino and hydroxyl groups are on opposite sides in a Fischer projection. The "(4E)" denotes a trans configuration of the double bond between carbons 4 and 5.
Sphingosine-1-phosphate (d18:1(14Z)-isomer)
The atypical isomer, Sphingosine-1-phosphate (d18:1(14Z)), shares the same D-erythro stereochemistry at the C2 and C3 positions. Its systematic name is (2S,3R,14Z)-2-amino-3-hydroxyoctadec-14-en-1-yl dihydrogen phosphate.[1] The key structural difference is the presence of a cis (Z) double bond at the 14-15 position of the hydrophobic tail.[1] This introduces a kink in the aliphatic chain, which can significantly alter its physical properties and biological interactions.
Physicochemical Properties
The structural differences between the (4E) and (14Z) isomers of S1P (d18:1) are expected to influence their physicochemical properties. While comprehensive experimental data for the (14Z) isomer is limited, the following table summarizes the known and predicted properties for both molecules.
| Property | Sphingosine-1-phosphate (d18:1; 4E) | Sphingosine-1-phosphate (d18:1(14Z)) |
| Molecular Formula | C18H38NO5P | C18H38NO5P |
| Molecular Weight | 379.47 g/mol | 379.5 g/mol [1] |
| CAS Number | 26993-30-6[4] | Not available |
| Appearance | Crystalline solid[5] | Crystalline solid[1] |
| pKa | Computationally studied; varies with environment[6][7] | Not available |
| logP (predicted) | 5.24[8] | Not available |
| Solubility | Soluble in 0.3 M NaOH (approx. 4 mg/ml)[5] | Soluble in 0.3 M NaOH (approx. 4 mg/ml)[1] |
| Melting Point | Not available | Not available |
| Optical Rotation | Not available | Not available |
Signaling Pathways
S1P exerts its biological effects through a complex network of signaling pathways, primarily initiated by its binding to the S1P receptors (S1P1-5). Each receptor subtype couples to different heterotrimeric G proteins (Gi, Gq, G12/13), leading to the activation of a diverse array of downstream effectors. The structural variations in S1P isomers could potentially lead to differential receptor binding affinities and signaling outcomes.
General S1P Signaling
Upon binding of S1P to its receptors, a conformational change is induced, leading to the activation of associated G proteins. This triggers a cascade of intracellular events, including the modulation of adenylyl cyclase, phospholipase C (PLC), Rho, and Rac signaling pathways. These pathways ultimately regulate critical cellular functions such as proliferation, survival, migration, and cytoskeletal rearrangement.
Differential Signaling of S1P Isomers
The altered conformation of the alkyl chain in S1P (d18:1(14Z)) may lead to differences in how it is recognized by the binding pockets of S1P receptors. While direct comparative studies on the receptor binding profiles of the (14Z) versus the (4E) isomer are not extensively available, it is plausible that the kinked tail of the (14Z) isomer could result in altered receptor affinity, selectivity, or the stabilization of different receptor conformations, thereby biasing downstream signaling. Further research is warranted to explore these potential differences.
Experimental Protocols
The analysis and characterization of S1P isomers require sensitive and specific analytical techniques. The following section outlines a general workflow for the extraction and quantification of S1P from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
S1P Extraction from Plasma
A common method for extracting S1P from plasma involves protein precipitation followed by liquid-liquid extraction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine-1-phosphate (d18:1) | CAS 26993-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Sphingosine 1-Phosphate pKa and Binding Constants: Intramolecular and Intermolecular Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate pKa and binding constants: intramolecular and intermolecular influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LIPID MAPS [lipidmaps.org]
